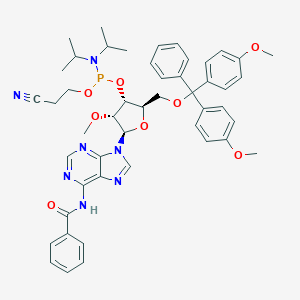

Dmt-2'-O-me-ra(bz) amidite

Vue d'ensemble

Description

Le 2'-O-méthyl-N6-benzoyladénosine-3'-O-(2-cyanoéthyl-N,N-diisopropyl)phosphoramidite est un monomère phosphoramidite modifié utilisé dans la synthèse d'oligonucléotides. Ce composé est particulièrement précieux dans le domaine de la chimie des acides nucléiques en raison de sa capacité à améliorer la résistance aux nucléases et l'affinité d'hybridation, ce qui en fait un composant crucial dans diverses applications de recherche et thérapeutiques .

Applications De Recherche Scientifique

Oligonucleotide Synthesis

Dmt-2'-O-me-ra(bz) amidite is primarily utilized in the synthesis of RNA oligonucleotides. Its incorporation into oligonucleotide sequences enhances their stability and hybridization properties, making them suitable for various applications including:

- Gene Silencing : Modified oligonucleotides can effectively inhibit gene expression by binding to target mRNA.

- Antisense Therapy : The compound is used to develop antisense oligonucleotides that can regulate gene expression at the transcriptional level.

Diagnostic Probes

Due to its enhanced hybridization affinity, this compound is employed in the development of diagnostic probes for detecting specific nucleic acid sequences. These probes are crucial in:

- Molecular Diagnostics : Used in assays for identifying pathogens or genetic mutations.

- Research Applications : Facilitating studies on gene expression and regulation.

Gene Silencing with Antisense Oligonucleotides

A study demonstrated the effectiveness of this compound-derived oligonucleotides in silencing specific genes in cancer cell lines. The modified oligonucleotides showed significantly improved stability and reduced degradation compared to unmodified counterparts, leading to enhanced gene silencing efficiency.

Development of Diagnostic Probes

In another research project, this compound was used to synthesize probes for detecting viral RNA. The probes exhibited high specificity and sensitivity, allowing for accurate diagnosis of viral infections even at low concentrations.

Mécanisme D'action

Target of Action

Dmt-2’-O-me-ra(bz) amidite, also known as (2R,3R,4R,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite, is a complex compound used in oligonucleotide synthesis . The primary targets of this compound are RNA targets, with high affinity and specificity .

Mode of Action

The compound interacts with its RNA targets by forming a phosphoramidite bond, which is a key step in the synthesis of oligonucleotides . This interaction results in the formation of a new oligonucleotide with the desired sequence.

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of oligonucleotide synthesis. It is used to add nucleotides to a growing oligonucleotide chain in a sequence-specific manner . The downstream effects of this pathway include the production of specific oligonucleotides that can be used in various applications, such as gene silencing and antisense therapy .

Result of Action

The result of the compound’s action is the formation of a specific oligonucleotide with a desired sequence . This can have various molecular and cellular effects, depending on the sequence of the oligonucleotide and its intended use. For example, in the case of antisense oligonucleotides, the result could be the silencing of a specific gene .

Action Environment

The action of Dmt-2’-O-me-ra(bz) amidite can be influenced by various environmental factors. For example, the efficiency of oligonucleotide synthesis can be affected by the pH and temperature of the reaction environment . Additionally, the stability of the compound and the resulting oligonucleotides can be influenced by factors such as light, heat, and the presence of certain chemicals .

Analyse Biochimique

Biochemical Properties

Dmt-2’-O-me-ra(bz) amidite: plays a crucial role in biochemical reactions, particularly in the synthesis of RNA and DNA oligonucleotides. It is known for its exceptional hybridization properties with complementary DNA or RNA, as well as its increased stability against enzymatic degradation compared to natural nucleic acids . The compound interacts with various enzymes and proteins involved in nucleic acid synthesis, such as polymerases and ligases, facilitating the incorporation of modified nucleotides into growing nucleic acid chains. These interactions are primarily based on the structural compatibility of Dmt-2’-O-me-ra(bz) amidite with the active sites of these enzymes, allowing for efficient and accurate synthesis of oligonucleotides.

Cellular Effects

The effects of Dmt-2’-O-me-ra(bz) amidite on various types of cells and cellular processes are significant. This compound influences cell function by enhancing the stability and hybridization of synthetic oligonucleotides, which can be used in various applications such as gene silencing, antisense therapy, and diagnostic probes . By stabilizing the oligonucleotides, Dmt-2’-O-me-ra(bz) amidite helps in maintaining the integrity of the genetic material being studied or manipulated, thereby improving the accuracy and efficiency of cellular processes such as gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, Dmt-2’-O-me-ra(bz) amidite exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes involved in nucleic acid synthesis, facilitating the incorporation of modified nucleotides into oligonucleotides . This binding interaction is crucial for the compound’s role in enhancing the stability and hybridization properties of synthetic nucleic acids. Additionally, Dmt-2’-O-me-ra(bz) amidite may influence gene expression by stabilizing antisense oligonucleotides that bind to target mRNA, preventing its translation and thereby regulating gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dmt-2’-O-me-ra(bz) amidite can change over time. The compound is known for its stability under standard storage conditions, typically at 2-8°C . Its stability and effectiveness can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, Dmt-2’-O-me-ra(bz) amidite may undergo degradation, which can affect its ability to stabilize and hybridize nucleic acids. Long-term studies have shown that the compound maintains its properties for extended periods when stored properly, but its effectiveness may diminish if exposed to adverse conditions.

Dosage Effects in Animal Models

The effects of Dmt-2’-O-me-ra(bz) amidite vary with different dosages in animal models. At optimal dosages, the compound effectively enhances the stability and hybridization of synthetic oligonucleotides, leading to improved outcomes in gene silencing and antisense therapy . At high doses, Dmt-2’-O-me-ra(bz) amidite may exhibit toxic or adverse effects, such as cellular toxicity or immune responses. Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage, and any further increase in dosage does not lead to additional benefits but may instead cause harm.

Metabolic Pathways

Dmt-2’-O-me-ra(bz) amidite: is involved in various metabolic pathways related to nucleic acid synthesis. The compound interacts with enzymes such as polymerases and ligases, which are essential for the incorporation of modified nucleotides into oligonucleotides . These interactions facilitate the synthesis of stable and hybridizable nucleic acids, which can be used in various biochemical applications. Additionally, Dmt-2’-O-me-ra(bz) amidite may influence metabolic flux and metabolite levels by stabilizing synthetic oligonucleotides, thereby affecting the overall metabolic processes within cells.

Transport and Distribution

Within cells and tissues, Dmt-2’-O-me-ra(bz) amidite is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, Dmt-2’-O-me-ra(bz) amidite can localize to specific compartments or organelles, where it exerts its effects on nucleic acid synthesis. The distribution of the compound within cells is crucial for its effectiveness in stabilizing and hybridizing synthetic oligonucleotides.

Subcellular Localization

The subcellular localization of Dmt-2’-O-me-ra(bz) amidite plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Dmt-2’-O-me-ra(bz) amidite may localize to the nucleus, where it can interact with enzymes involved in nucleic acid synthesis, or to the cytoplasm, where it can stabilize antisense oligonucleotides. The precise localization of the compound within cells is essential for its role in enhancing the stability and hybridization of synthetic nucleic acids.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du 2'-O-méthyl-N6-benzoyladénosine-3'-O-(2-cyanoéthyl-N,N-diisopropyl)phosphoramidite implique plusieurs étapes clés :

Protection du nucléoside adénosine : Le nucléoside adénosine est d'abord protégé au niveau du groupe hydroxyle 5' avec un groupe diméthoxytrityle (DMT).

Méthylation : Le groupe hydroxyle 2' est ensuite méthylé pour former le dérivé 2'-O-méthyl.

Benzoylation : La position N6 de l'adénosine est protégée avec un groupe benzoyle.

Phosphitylation : Le groupe hydroxyle 3' est phosphitylé à l'aide de 2-cyanoéthyl-N,N-diisopropylchlorophosphoramidite.

Méthodes de production industrielle

La production industrielle de ce composé implique généralement des synthétiseurs automatisés qui effectuent les réactions chimiques séquentielles nécessaires à la synthèse d'oligonucléotides. Ces synthétiseurs ajoutent des phosphoramidites de la direction 3' à 5', ce qui garantit une grande efficacité et une grande pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le 2'-O-méthyl-N6-benzoyladénosine-3'-O-(2-cyanoéthyl-N,N-diisopropyl)phosphoramidite subit plusieurs types de réactions chimiques :

Oxydation : L'intermédiaire triester de phosphite est oxydé pour former un triester de phosphate.

Déprotection : Le groupe DMT est éliminé pour exposer le groupe hydroxyle 5' en vue d'une élongation supplémentaire de la chaîne.

Substitution : Le groupe cyanoéthyl est éliminé en conditions basiques pour donner le produit oligonucléotidique final

Réactifs et conditions courants

Agents oxydants : L'iode dans l'eau et la pyridine est couramment utilisé pour l'oxydation.

Agents de déprotection : L'acide trichloroacétique dans le dichlorométhane est utilisé pour l'élimination du DMT.

Conditions basiques : L'hydroxyde d'ammonium est utilisé pour l'élimination du groupe cyanoéthyl

Principaux produits

Les principaux produits formés à partir de ces réactions sont des oligonucléotides présentant une stabilité et des propriétés d'hybridation améliorées, adaptés à diverses applications de recherche et thérapeutiques .

Applications de recherche scientifique

Le 2'-O-méthyl-N6-benzoyladénosine-3'-O-(2-cyanoéthyl-N,N-diisopropyl)phosphoramidite est largement utilisé dans la recherche scientifique :

Chimie : Il est utilisé dans la synthèse d'oligonucléotides modifiés pour étudier les interactions et les structures des acides nucléiques.

Biologie : Il est utilisé dans le développement d'oligonucléotides antisens, de petits ARN interférents (siARN) et d'aptamères à des fins de régulation génétique et thérapeutiques.

Médecine : Il est utilisé dans le développement de médicaments à base d'oligonucléotides pour traiter les maladies génétiques et les cancers.

Industrie : Il est utilisé dans la production de tests diagnostiques et de sondes moléculaires .

Mécanisme d'action

Le mécanisme d'action du 2'-O-méthyl-N6-benzoyladénosine-3'-O-(2-cyanoéthyl-N,N-diisopropyl)phosphoramidite implique l'incorporation du nucléoside modifié dans les oligonucléotides, ce qui améliore leur stabilité et leur affinité de liaison. La modification 2'-O-méthyl confère une résistance à la dégradation par les nucléases, tandis que la protection benzoyle en position N6 garantit une incorporation sélective pendant la synthèse .

Comparaison Avec Des Composés Similaires

Composés similaires

2'-O-méthoxyéthyl-N6-benzoyladénosine-3'-O-(2-cyanoéthyl-N,N-diisopropyl)phosphoramidite : Armature similaire avec une stabilité en duplex et une résistance aux nucléases améliorées.

2'-Fluoro-N6-benzoyladénosine-3'-O-(2-cyanoéthyl-N,N-diisopropyl)phosphoramidite : Confère une affinité de liaison et une stabilité accrues.

Unicité

Le 2'-O-méthyl-N6-benzoyladénosine-3'-O-(2-cyanoéthyl-N,N-diisopropyl)phosphoramidite est unique en raison de sa combinaison spécifique de modifications 2'-O-méthyl et N6-benzoyle, qui, ensemble, améliorent la résistance aux nucléases et l'affinité d'hybridation, ce qui le rend particulièrement adapté aux applications thérapeutiques et diagnostiques .

Activité Biologique

Dmt-2'-O-methyl-rA(bz) amidite, also known as N-benzoyl-5'-O-dmtr-2'-O-(2-methoxyethyl)-adenosine, is a modified nucleoside phosphoramidite that plays a significant role in oligonucleotide synthesis and has been investigated for its biological activities. This compound belongs to the class of adenosine analogs, which are known for their diverse pharmacological properties, including vasodilation and potential anticancer effects.

Dmt-2'-O-me-ra(bz) amidite has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₄₁N₅O₈ |

| Molecular Weight | 731.79 g/mol |

| CAS Number | 251647-48-0 |

| Density | 1.31 g/cm³ |

| Purity | ≥99% (HPLC) |

This compound acts primarily as an adenosine analog. Adenosine and its derivatives are known to interact with various receptors, particularly the A2A and A3 adenosine receptors, which are implicated in smooth muscle relaxation and vasodilation. The compound's structure allows it to mimic natural adenosine, facilitating its binding to these receptors.

Vasodilatory Effects

Research indicates that adenosine analogs, including this compound, exhibit vasodilatory effects by promoting smooth muscle relaxation. This property is particularly beneficial in treating conditions such as hypertension and ischemic heart disease. Studies have shown that these compounds can induce vasodilation through the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide production .

Anticancer Potential

This compound has also been studied for its potential anticancer properties. According to recent findings, adenosine analogs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves modulation of the tumor microenvironment and inhibition of angiogenesis . Notably, a study highlighted the efficacy of adenosine analogs in reducing tumor growth in preclinical models by interfering with cancer cell signaling pathways .

Case Studies

-

Vasodilation in Animal Models :

A study conducted on rat models demonstrated that administration of this compound resulted in significant reductions in blood pressure and increased blood flow to peripheral tissues. These effects were attributed to enhanced nitric oxide signaling pathways. -

Anticancer Activity :

In vitro studies using human cancer cell lines showed that this compound significantly inhibited cell growth at concentrations as low as 10 µM. The compound induced apoptosis through caspase activation and altered expression of pro-apoptotic factors .

Propriétés

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-42-40(62-47(43(42)59-7)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56)/t40-,42-,43-,47-,64?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCGOTUYEPXHMJ-PSVHYZMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N7O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551649 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110782-31-5 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.